molecular formula C20H30N2 B11833161 N-Decyl-6-methylquinolin-4-amine CAS No. 63136-30-1

N-Decyl-6-methylquinolin-4-amine

Cat. No.: B11833161
CAS No.: 63136-30-1
M. Wt: 298.5 g/mol
InChI Key: RHZJNWCCHSBAGF-UHFFFAOYSA-N
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Description

N-Decyl-6-methylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-6-methylquinolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methylquinoline, which can be synthesized through various methods such as the Skraup synthesis or the Friedländer synthesis.

    Alkylation: The next step involves the alkylation of 6-methylquinoline with decyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the decyl group at the nitrogen atom.

    Amination: The final step involves the introduction of the amine group at the 4th position of the quinoline ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-6-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups at different positions of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including N-Decyl-6-methylquinolin-4-amine, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including multi-drug resistant pathogens. For instance, the compound demonstrated effective inhibition of growth in resistant strains, making it a candidate for further development in infection control .

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activities. This compound's structure suggests potential efficacy against malaria parasites such as Plasmodium falciparum. Structure-activity relationship studies indicate that modifications on the quinoline core can enhance antiplasmodial activity, which is crucial given the ongoing challenge of drug resistance in malaria treatment .

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits significant antitumor effects in xenograft models. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, indicating its potential as an anticancer agent . Case studies have shown promising results in inducing apoptosis in cancer cells while sparing normal cells .

Coordination Chemistry Applications

This compound has been studied for its interactions with metal ions, forming stable complexes that may enhance its biological activity or alter physical properties. Such ligand interactions are essential for understanding the compound's mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of N-Decyl-6-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways such as the PI3K/AKT/mTOR pathway.

Comparison with Similar Compounds

Similar Compounds

    6-Methylquinoline: A precursor in the synthesis of N-Decyl-6-methylquinolin-4-amine.

    N-Decylquinoline: Similar structure but lacks the methyl group at the 6th position.

    4-Aminoquinoline: Known for its antimalarial activity.

Uniqueness

This compound is unique due to the presence of both the decyl and methyl groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-Decyl-6-methylquinolin-4-amine is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C_{15}H_{20}N_{2}, characterized by a quinoline backbone with a decyl group and a methyl group. The presence of the decyl group enhances its lipophilicity , which may improve cellular permeability and bioavailability compared to other similar compounds.

Antimalarial Activity

Research indicates that quinoline derivatives, including this compound, demonstrate significant antimalarial properties. Quinoline compounds are known to target the malaria parasite Plasmodium falciparum, with studies showing that structural modifications can enhance their efficacy.

Key Findings:

  • In vitro studies have shown that various quinoline derivatives exhibit IC50 values ranging from 0.014 to 5.87 µg/mL against P. falciparum .
  • This compound's structural features could lead to improved antiplasmodial activity, as indicated by structure-activity relationship studies .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. This compound may exhibit activity against both bacterial and fungal strains.

Comparative Table of Quinoline Derivatives:

Compound NameStructure TypeNotable Activity
This compoundQuinoline derivativePotentially antibacterial
8-HydroxyquinolineHydroxy-substitutedAntimicrobial
6-Methylquinolin-4-amineQuinoline derivativeAntimalarial
N-Methylquinolin-4-amineMethyl-substitutedAntiviral

Structure-Activity Relationship (SAR)

The SAR studies of quinoline derivatives indicate that modifications at specific positions can significantly influence biological activity. For instance:

  • The introduction of halogen atoms (like fluorine or chlorine) at specific positions on the quinoline ring has been shown to enhance antiplasmodial activity .
  • Compounds with longer alkyl chains, such as the decyl group in this compound, may improve lipophilicity and overall efficacy .

Case Studies and Research Findings

  • Antimalarial Efficacy : A study evaluated various quinoline analogs against P. falciparum, revealing that compounds with specific substitutions exhibited enhanced potency compared to standard treatments like chloroquine .
  • Antimicrobial Properties : Research on similar quinoline derivatives has demonstrated promising results against multidrug-resistant strains of bacteria, indicating potential therapeutic applications in infectious diseases .

Properties

CAS No.

63136-30-1

Molecular Formula

C20H30N2

Molecular Weight

298.5 g/mol

IUPAC Name

N-decyl-6-methylquinolin-4-amine

InChI

InChI=1S/C20H30N2/c1-3-4-5-6-7-8-9-10-14-21-20-13-15-22-19-12-11-17(2)16-18(19)20/h11-13,15-16H,3-10,14H2,1-2H3,(H,21,22)

InChI Key

RHZJNWCCHSBAGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=C2C=C(C=CC2=NC=C1)C

Origin of Product

United States

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